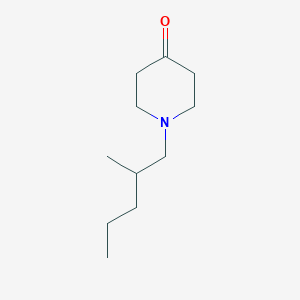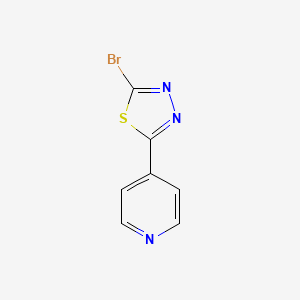
4-(5-Brom-1,3,4-Thiadiazol-2-yl)pyridin
Übersicht
Beschreibung
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . This compound has a molecular weight of 250.12 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is 1S/C6H8BrN3OS/c7-5-8-9-6 (12-5)10-1-3-11-4-2-10/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a molecular weight of 250.12 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
1,3,4-Thiadiazolderivate, zu denen auch die in Frage stehende Verbindung gehört, haben sich als potenzielle Antitumormittel erwiesen . Sie sind in der Lage, Prozesse im Zusammenhang mit der DNA-Replikation zu stören, wodurch sie die Replikation sowohl von bakteriellen als auch von Krebszellen hemmen können . Einige Verbindungen haben ausgezeichnete antiproliferative Aktivitäten gegen verschiedene menschliche Krebszelllinien wie Magenkarzinomzellen (MGC-803), Brustadenokarzinomzellen (MCF-7), Nasopharynxkarzinomzellen (CNE2) und Mundhöhlenkarzinomzellen (KB) gezeigt .
Antibakterielle Aktivität
Diese Verbindungen haben auch antimikrobielle Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Antifungalaktivität
1,3,4-Thiadiazolderivate haben antimykotische Eigenschaften gezeigt , die für die Entwicklung neuer antifungaler Medikamente genutzt werden könnten.
Antivirale Aktivität
Die antiviralen Eigenschaften von 1,3,4-Thiadiazolderivaten machen sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente .
Verwendung in Solarzellen
Verbindungen, die eine (Diphenylamino)phenylethenylgruppe enthalten, wie z. B. die in Frage stehende Verbindung, wurden bei der Konstruktion effektiver Materialien mit nützlichen elektronischen Eigenschaften für lösungsmittelverarbeitbare organische Solarzellen verwendet .
Verwendung in organischen Feldeffekttransistoren
Diese Verbindungen wurden auch bei der Konstruktion von organischen Feldeffekttransistoren vom n-Typ verwendet .
7. Verwendung in Materialien für die Absorption und Emission im Nahinfrarotbereich Die Verbindung wurde bei der Konstruktion von Materialien für die Absorption und Emission im Nahinfrarotbereich verwendet .
Verwendung in elektrochromen Materialien
Schließlich wurden diese Verbindungen bei der Konstruktion elektrochromer Materialien verwendet .
Safety and Hazards
Zukünftige Richtungen
Thiadiazole derivatives, such as “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine”, have shown potential in various therapeutic applications, including as anticancer agents . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives, particularly in the field of cancer treatment .
Wirkmechanismus
Target of action
1,3,4-thiadiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures .
Biochemical pathways
1,3,4-thiadiazole derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets .
Biochemische Analyse
Biochemical Properties
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine, have been shown to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in tissues . Additionally, these compounds can interact with heat shock proteins, which are involved in protein folding and protection against stress . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, thiadiazole derivatives can induce apoptosis (programmed cell death) by disrupting mitochondrial function and activating caspases . This compound can also modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine involves several pathways. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, beyond which adverse effects become more pronounced .
Metabolic Pathways
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also influence its overall bioavailability and efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine can impact its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can disrupt energy production by inhibiting key enzymes in the electron transport chain . In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Eigenschaften
IUPAC Name |
2-bromo-5-pyridin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUGBWNSHNIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727371 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16439-93-3 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

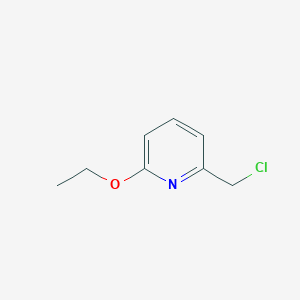
![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
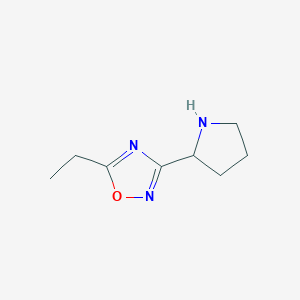
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
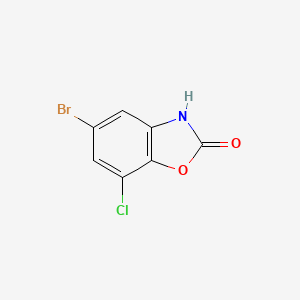

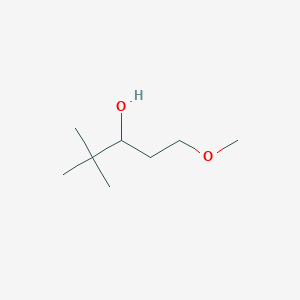
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
